molecular formula C7H13IO2 B2370364 [6-(Iodomethyl)oxan-3-yl]methanol CAS No. 863565-44-0

[6-(Iodomethyl)oxan-3-yl]methanol

Cat. No.: B2370364
CAS No.: 863565-44-0
M. Wt: 256.083
InChI Key: FJMQKILOWRBCEX-UHFFFAOYSA-N
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Description

[6-(Iodomethyl)oxan-3-yl]methanol: is a chemical compound with the molecular formula C7H13IO2. It is a colorless liquid commonly used in various fields of scientific research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Iodomethyl)oxan-3-yl]methanol typically involves the iodination of a precursor compound, such as oxan-3-ylmethanol. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [6-(Iodomethyl)oxan-3-yl]methanol can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxan-3-ylmethanol derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of deiodinated products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include azido or cyano derivatives of oxan-3-ylmethanol.

    Oxidation Reactions: Oxidized derivatives of oxan-3-ylmethanol.

    Reduction Reactions: Deiodinated oxan-3-ylmethanol.

Scientific Research Applications

Chemistry: [6-(Iodomethyl)oxan-3-yl]methanol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is utilized in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.

Medicine: In medical research, this compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.

Industry: The compound finds applications in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which [6-(Iodomethyl)oxan-3-yl]methanol exerts its effects involves the interaction of the iodine atom with molecular targets. The iodine atom can participate in various chemical reactions, leading to the formation of new compounds with distinct properties. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which are crucial for the compound’s reactivity and applications.

Comparison with Similar Compounds

  • [6-(Bromomethyl)oxan-3-yl]methanol
  • [6-(Chloromethyl)oxan-3-yl]methanol
  • [6-(Fluoromethyl)oxan-3-yl]methanol

Comparison: Compared to its bromine, chlorine, and fluorine analogs, [6-(Iodomethyl)oxan-3-yl]methanol exhibits unique reactivity due to the larger atomic size and lower electronegativity of iodine. This makes it more suitable for specific applications where the reactivity of iodine is advantageous, such as in the synthesis of complex organic molecules.

Properties

IUPAC Name

[6-(iodomethyl)oxan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO2/c8-3-7-2-1-6(4-9)5-10-7/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMQKILOWRBCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC1CO)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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